Cas no 1526-83-6 (Piperazine,1-(10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methyl-)
1526-83-6 structure
Product Name:Piperazine,1-(10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methyl-
CAS-Nr.:1526-83-6
MF:C19H22N2S
MW:310.456383228302
CID:193731
PubChem ID:107593
Update Time:2025-04-19
Piperazine,1-(10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methyl- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Piperazine,1-(10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methyl-
- 1-(5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine
- Perathiepin
- 1-(10,11-Dihydrodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine
- 10-(4-Methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepine
- BRN 0624620
- Dibenzo(b,f)thiepin, 10,11-dihydro-10-(4-methylpiperazino)-
- Perathiepine
- Piperazine, 1-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-methyl-
- 1-(5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-4-methylpiperazine
- 1-(5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-4-methyl-piperazine
- 5-23-02-00425 (Beilstein Handbook Reference)
- CHEMBL4553348
- SCHEMBL3837897
- AE-641/00612004
- UNII-YR8C4WXJ4T
- SR-01000883698
- AKOS005065560
- 1526-83-6
- Piperazine, 1-(10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methyl-
- DTXSID20934555
- SR-01000883698-1
- Cesiumtriiodide
- 1-(10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine
- 10-(4-Methylpiperazino)-10,11-dihydrodibenzo[b,f]thiepin
- Q7166950
- YR8C4WXJ4T
-
- Inchi: 1S/C19H22N2S/c1-20-10-12-21(13-11-20)17-14-15-6-2-4-8-18(15)22-19-9-5-3-7-16(17)19/h2-9,17H,10-14H2,1H3
- InChI-Schlüssel: MYFNXITXHNLSJY-UHFFFAOYSA-N
- Lächelt: S1C2C=CC=CC=2CC(C2C=CC=CC1=2)N1CCN(C)CC1
Berechnete Eigenschaften
- Genaue Masse: 310.15056
- Monoisotopenmasse: 310.15
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 22
- Anzahl drehbarer Bindungen: 1
- Komplexität: 366
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topologische Polaroberfläche: 31.8Ų
Experimentelle Eigenschaften
- Dichte: 1.169
- Siedepunkt: 415.4°Cat760mmHg
- Flammpunkt: 205°C
- Brechungsindex: 1.633
- PSA: 6.48
Piperazine,1-(10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methyl- Verwandte Literatur
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
1526-83-6 (Piperazine,1-(10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methyl-) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Handan Zechi Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Zhejiang Brunova Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge